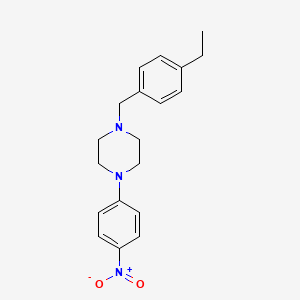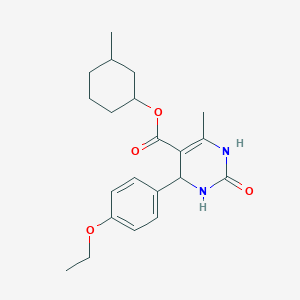
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of piperidinecarboxamide compounds, which are known to have various pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves its binding to the sigma-1 receptor, which modulates various signaling pathways involved in neuroprotection, neuroplasticity, and neuroinflammation. The activation of the sigma-1 receptor by 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to increase the release of neurotrophic factors, reduce neuroinflammation, and promote the survival of neurons.
Biochemical and Physiological Effects:
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in neuroinflammation. In addition, 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor in various cell types and tissues. 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been found to have good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, one of the limitations of using 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is its potential toxicity at high doses, which requires careful monitoring and dose optimization.
Zukünftige Richtungen
There are several future directions for the research on 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide. One of the potential applications of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate the efficacy and safety of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide in human clinical trials. Another future direction is the exploration of the sigma-1 receptor as a potential therapeutic target for other diseases such as cancer and autoimmune disorders. Further research is needed to elucidate the role of the sigma-1 receptor in these diseases and to develop specific ligands for this receptor.
Synthesemethoden
The synthesis of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with benzyl chloride to form N-benzyl-4-methoxybenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, neuroplasticity, and neuroinflammation. 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-benzyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-7-17(8-10-20)15-22-21(24)19-11-13-23(14-12-19)16-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVRDNCPVZKDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)

![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)
![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)
